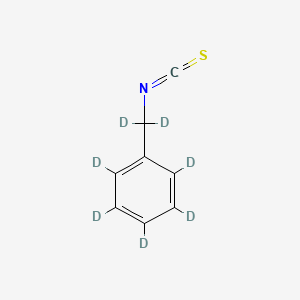

Benzyl Isothiocyanate-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKCFLQDBWCQCV-XZJKGWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N=C=S)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Isothiocyanate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Benzyl Isothiocyanate-d7 (BITC-d7). This deuterated analog of Benzyl Isothiocyanate (BITC) is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.

Core Chemical Properties

This compound is a deuterated form of Benzyl Isothiocyanate, a naturally occurring compound found in cruciferous plants. The deuterium labeling provides a distinct mass signature, making it ideal for use in mass spectrometry-based applications.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Where experimental data for the deuterated compound is not available, values for the non-deuterated analog (Benzyl Isothiocyanate) are provided as a close approximation and are noted as such.

| Property | Value | Source(s) |

| Chemical Name | 1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene | --INVALID-LINK-- |

| Synonyms | Isothiocyanic Acid (Benzyl-d7) Ester, (Isothiocyanatomethyl)benzene-d7 | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 1246818-63-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈D₇NS | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 156.26 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Clear Pale Yellow Oil | --INVALID-LINK-- |

| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | --INVALID-LINK-- |

| Density | ~1.125 g/mL at 25 °C (for non-deuterated BITC) | --INVALID-LINK-- |

| Boiling Point | 242-243 °C (for non-deuterated BITC) | --INVALID-LINK-- |

| Refractive Index | ~1.601 at 20 °C (for non-deuterated BITC) | --INVALID-LINK-- |

| Computed XLogP3-AA | 3.2 | --INVALID-LINK-- |

| Computed Monoisotopic Mass | 156.07385762 Da | --INVALID-LINK-- |

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of isothiocyanates is the reaction of a primary amine with carbon disulfide. This can be adapted for the synthesis of this compound by using Benzylamine-d7 as the starting material.

Materials:

-

Benzylamine-d7

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

A desulfurizing agent (e.g., thiophosgene or trichloroisocyanuric acid)

-

An appropriate solvent (e.g., dichloromethane, chloroform, or a biphasic system)

General Procedure:

-

Formation of the Dithiocarbamate Salt: Dissolve Benzylamine-d7 in a suitable solvent. Add the base, followed by the dropwise addition of carbon disulfide at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for a specified time to form the dithiocarbamate salt intermediate.

-

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent. This step should be performed with caution, as some reagents like thiophosgene are highly toxic. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion of the reaction, the mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

Analytical Methods for Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the deuterium labeling on the benzyl ring and the methylene group, the proton NMR spectrum is expected to be significantly simplified compared to the non-deuterated analog, showing only residual proton signals. The absence of signals in the aromatic and benzylic regions would confirm a high degree of deuteration.

-

¹³C NMR: The carbon spectrum will show signals for the carbons in the molecule. The signals for the deuterated carbons will appear as multiplets due to carbon-deuterium coupling.

-

²H NMR: Deuterium NMR can be used to confirm the positions of the deuterium labels.

2. Mass Spectrometry (MS):

-

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic purity of this compound. The molecular ion peak should correspond to the calculated molecular weight of the deuterated compound (156.26 g/mol ). The isotopic distribution of the molecular ion cluster can be analyzed to determine the percentage of deuterium incorporation.

3. High-Performance Liquid Chromatography (HPLC):

-

HPLC can be used to determine the chemical purity of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is commonly performed using a UV detector.

Biological Activity and Signaling Pathways

This compound is expected to exhibit the same biological activities as its non-deuterated counterpart. BITC is known for its antimicrobial and anticancer properties. Its mechanisms of action have been a subject of extensive research.

Antimicrobial Activity

BITC has been shown to be effective against a range of bacteria. Its proposed mechanism involves the disruption of cellular processes and integrity.

Anticancer Activity

The anticancer effects of BITC are attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. This is achieved through the modulation of multiple signaling pathways.

Key Signaling Pathways Modulated by Benzyl Isothiocyanate:

One of the primary mechanisms of BITC's anticancer activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This leads to DNA damage and the activation of stress-response pathways, ultimately culminating in apoptosis.

Caption: Simplified signaling pathway of BITC-induced apoptosis.

Mechanism of Action:

-

Induction of Reactive Oxygen Species (ROS): BITC treatment leads to an increase in intracellular ROS levels.

-

DNA Damage: The elevated ROS causes damage to cellular DNA.

-

Activation of Stress-Activated Protein Kinases (SAPKs): The cellular stress triggers the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK.

-

Apoptosis Induction: The culmination of DNA damage and sustained activation of stress pathways leads to the initiation of the apoptotic cascade, resulting in cancer cell death.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, it is recommended to consult the manufacturer's certificate of analysis and relevant scientific literature.

Benzyl Isothiocyanate-d7 synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of Benzyl Isothiocyanate-d7

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is crucial for a variety of applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. This compound (BITC-d7), the deuterated analog of a naturally occurring antimicrobial and anticancer agent, serves as a valuable tool in such research.[1][2] This document provides a comprehensive overview of the synthesis and purification of this compound, based on established methods for its non-deuterated counterpart.

Compound Data Summary

Quantitative data for this compound is summarized below. This information is compiled from various chemical suppliers and databases.[2][3][4]

| Property | Value | Reference(s) |

| Chemical Name | 1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene | [3] |

| CAS Number | 1246818-63-2 | [2][4] |

| Molecular Formula | C₈D₇NS | [4] |

| Molecular Weight | 156.26 g/mol | [3][4] |

| Synonyms | (Isothiocyanatomethyl)benzene-d7, (Benzyl-d7) Mustard Oil | [4] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved by adapting well-established, one-pot protocols for the synthesis of alkyl and aryl isothiocyanates from primary amines.[5][6] The core of this process involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt in situ, which is then desulfurized to yield the isothiocyanate.

To synthesize the deuterated analog, the required starting material is Benzylamine-d7. The following protocol is adapted from a general method utilizing cyanuric chloride (TCT) as the desulfurylation agent.[5]

Synthesis Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C8H7NS | CID 71313851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 6. chemrxiv.org [chemrxiv.org]

The Unseen Anchor: A Technical Guide to Benzyl Isothiocyanate-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy of quantitative analysis is paramount. The use of internal standards is a fundamental practice to ensure this accuracy, and among the most reliable are stable isotope-labeled compounds. This technical guide delves into the core mechanism of action of Benzyl Isothiocyanate-d7 (BITC-d7) as an internal standard for the quantification of its non-deuterated counterpart, Benzyl Isothiocyanate (BITC).

The Principle of Stable Isotope Dilution Analysis

The use of BITC-d7 as an internal standard is a prime example of the stable isotope dilution (SID) technique in mass spectrometry.[1] This method is considered the gold standard for quantitative analysis due to its ability to correct for variations that can occur during sample preparation and analysis. The underlying principle is that a known amount of the isotopically labeled standard (BITC-d7) is added to the sample at the earliest stage of preparation. This "spiked" sample is then subjected to extraction, purification, and analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Because BITC-d7 is chemically identical to BITC, it experiences the same physical and chemical changes throughout the entire analytical process. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any variations in instrument response, such as ionization suppression or enhancement in the mass spectrometer, will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the analyte (BITC) to the signal from the internal standard (BITC-d7), accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or signal fluctuation.

Mechanism of Action in Mass Spectrometry

The key to the successful use of BITC-d7 as an internal standard lies in its behavior within the mass spectrometer. Both BITC and BITC-d7 have nearly identical retention times in chromatographic separation, meaning they elute from the chromatography column at virtually the same time. However, due to the seven deuterium atoms in its structure, BITC-d7 has a higher molecular weight than BITC.

-

Benzyl Isothiocyanate (BITC): Molecular Formula C₈H₇NS, Molar Mass ~149.21 g/mol [2]

-

This compound (BITC-d7): Molecular Formula C₈D₇NS, Molecular Weight ~156.26 g/mol [3]

This mass difference is the critical feature that allows the mass spectrometer to differentiate between the analyte and the internal standard. In tandem mass spectrometry (MS/MS), a specific precursor ion for each compound is selected and fragmented. The resulting product ions are then detected. The choice of precursor and product ions is crucial for the selectivity and sensitivity of the method.

Experimental Protocols

The following sections outline typical experimental protocols for the quantification of BITC using BITC-d7 as an internal standard, based on methodologies described in the scientific literature for BITC analysis.

Sample Preparation

The extraction of BITC from various matrices is a critical step to remove interfering substances.

From Biological Fluids (Plasma/Urine):

-

Spiking: A known concentration of BITC-d7 internal standard solution is added to the plasma or urine sample.

-

Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like acetonitrile or methanol, followed by centrifugation.[4]

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant from the protein precipitation or the urine sample is then subjected to LLE with a solvent such as ethyl acetate or dichloromethane, or passed through an SPE cartridge to further purify and concentrate the analyte and internal standard.[4]

-

Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS or GC-MS system.

From Plant Material:

-

Homogenization: The plant material is homogenized in a suitable solvent, often with the addition of water to facilitate the enzymatic release of BITC from its precursor, glucotropaeolin.

-

Solvent Extraction: The homogenate is extracted with a solvent like dichloromethane or hexane.

-

Filtration and Concentration: The extract is filtered and concentrated before analysis.

Chromatographic Separation and Mass Spectrometric Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

An LC-MS/MS method is often preferred for its high sensitivity and specificity, particularly for complex biological matrices.

| Parameter | Typical Value |

| LC Column | C18 reverse-phase column |

| Mobile Phase | A gradient of water and acetonitrile or methanol, often with a modifier like formic acid. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (BITC) | [M+H]⁺ (e.g., m/z 150.0) |

| Product Ion (BITC) | Specific fragment ion (e.g., m/z 91.1) |

| Precursor Ion (BITC-d7) | [M+H]⁺ (e.g., m/z 157.1) |

| Product Ion (BITC-d7) | Corresponding deuterated fragment ion (e.g., m/z 98.1) |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is also a powerful technique for the analysis of volatile compounds like BITC.[5][6][7]

| Parameter | Typical Value |

| GC Column | DB-5 or similar capillary column |

| Carrier Gas | Helium |

| Injection Mode | Split or splitless |

| Oven Temperature Program | A temperature gradient to ensure good separation. |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) or full scan |

| Monitored Ions (BITC) | Molecular ion and characteristic fragment ions. |

| Monitored Ions (BITC-d7) | Corresponding deuterated ions. |

Quantitative Data and Method Validation

The validation of an analytical method is crucial to ensure its reliability. The following tables summarize typical validation parameters for the quantification of BITC, which would be applicable when using BITC-d7 as an internal standard.

Table 1: Linearity and Range

| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| BITC | Plasma | 1 - 1000 | > 0.99 | [4] |

| BITC | Urine | 5 - 2000 | > 0.99 | [4] |

| BITC | Plant Extract | 10 - 50,000 | > 0.997 | [6][7] |

Table 2: Accuracy and Precision

| Analyte | Matrix | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |

| BITC | Plasma | Low QC | 95 - 105 | < 15 | [4] |

| Mid QC | 90 - 110 | < 15 | |||

| High QC | 90 - 110 | < 15 | |||

| BITC | Urine | Low QC | 85 - 115 | < 15 | [4] |

| Mid QC | 85 - 115 | < 15 | |||

| High QC | 85 - 115 | < 15 | |||

| BITC | Plant Extract | Spiked Samples | 99.35 - 100.15 | < 1 | [6] |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| BITC | Plasma | 0.5 | 1 | [4] |

| BITC | Urine | 1 | 5 | [4] |

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for BITC quantification using BITC-d7.

Caption: Mechanism of action of BITC-d7 as an internal standard.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of Benzyl Isothiocyanate. Its chemical similarity to the analyte ensures that it faithfully tracks the analyte through all stages of sample preparation and analysis, effectively compensating for potential errors. The distinct mass difference allows for its unambiguous detection alongside the non-labeled compound in a mass spectrometer. The use of BITC-d7, in conjunction with validated chromatographic and mass spectrometric methods, provides researchers, scientists, and drug development professionals with a robust and reliable tool for quantitative analysis, ultimately contributing to the generation of high-quality data in their respective fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Benzyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H7NS | CID 71313851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Benzyl Isothiocyanate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl Isothiocyanate-d7 (BITC-d7), a deuterated analog of the naturally occurring chemopreventive agent Benzyl Isothiocyanate. This document outlines the commercial availability of BITC-d7, its key physicochemical properties, and detailed experimental protocols for its application in cancer research. Furthermore, it elucidates the complex signaling pathways modulated by its non-deuterated counterpart, BITC, offering a valuable resource for researchers investigating its therapeutic potential.

Commercial Availability

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds and research chemicals. While specific details such as pricing and availability are subject to change and require direct inquiry, the following companies are established suppliers of this compound.

| Supplier | Website |

| LGC Standards | lgcstandards.com |

| Pharmaffiliates | pharmaffiliates.com |

| Santa Cruz Biotechnology | scbt.com |

| MedChemExpress | medchemexpress.com |

| BOC Sciences | bocsci.com |

Physicochemical Properties and Storage

The following table summarizes the key quantitative data for this compound. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for the most accurate and detailed information, including isotopic enrichment.

| Property | Value | Source |

| CAS Number | 1246818-63-2 | [1][2][3] |

| Molecular Formula | C₈D₇NS | [2][3] |

| Molecular Weight | 156.26 g/mol | [2][3] |

| Appearance | Clear Pale Yellow Oil/Liquid | [2][4] |

| Purity | >95% to >99% (supplier dependent) | [5] |

| Solubility | Soluble in DMSO (10 mM), ethanol, and chloroform. | [6][7] |

| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light and moisture. | [2] |

Experimental Protocols

Benzyl Isothiocyanate has been extensively studied for its anticancer properties. The following are detailed methodologies for key experiments frequently employed to investigate the effects of BITC and its deuterated analogs in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of BITC-d7 on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of BITC-d7 (e.g., 1-100 µM) dissolved in a suitable solvent like DMSO. A vehicle control (DMSO) should be included.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[8][9]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by BITC-d7.

-

Cell Treatment: Treat cells with BITC-d7 at the desired concentrations for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5][10]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways affected by BITC-d7.

-

Protein Extraction: Treat cells with BITC-d7, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, p-STAT3, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][11]

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of BITC-d7 on cancer cell migration.

-

Cell Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

-

Scratch Wound: Create a scratch in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells with PBS and replace the medium with fresh medium containing BITC-d7 or vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[12]

Signaling Pathways Modulated by Benzyl Isothiocyanate

BITC exerts its anticancer effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Caption: BITC-induced apoptosis signaling pathway.

Caption: Overview of key cell survival and proliferation pathways modulated by BITC.

This guide serves as a foundational resource for researchers working with this compound. For the most accurate and up-to-date information, it is crucial to consult the product-specific documentation from the supplier and the relevant scientific literature.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]

- 4. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. Benzyl Isothiocyanate Inhibits HNSCC Cell Migration and Invasion, and Sensitizes HNSCC Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence of Benzyl Isothiocyanate

An In-depth Technical Guide on the Natural Occurrence of Benzyl Isothiocyanate

Introduction

Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate, a class of organic compounds characterized by the -N=C=S functional group. It is derived from the enzymatic hydrolysis of its precursor, glucotropaeolin, which is a type of glucosinolate.[1][2] Found predominantly in plants of the order Brassicales, BITC is recognized for its pungent flavor and a range of significant biological activities, including chemopreventive, antimicrobial, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the natural occurrence of BITC, its biosynthesis, quantitative data from various plant sources, detailed experimental protocols for its analysis, and the molecular signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Occurrence and Biosynthesis

BITC is not stored in plants in its active form. Instead, it is produced from its stable precursor, the glucosinolate known as glucotropaeolin (or benzyl glucosinolate), through a process often referred to as the "mustard oil bomb".[2] When the plant tissue is damaged, the enzyme myrosinase comes into contact with glucotropaeolin, catalyzing its hydrolysis to produce BITC, glucose, and bisulfate.[2][4]

Plant Sources

Glucotropaeolin, the precursor to BITC, is found in a variety of plant families. The most notable sources include:

-

Brassicaceae (Mustard Family): This family is a major source of various glucosinolates. Specific species containing glucotropaeolin include garden cress (Lepidium sativum) and garlic mustard (Alliaria petiolata).[1][6]

-

Caricaceae: Papaya (Carica papaya), particularly its seeds, is a well-documented source of glucotropaeolin.[6][7]

-

Salvadoraceae: The pilu tree (Salvadora persica), whose roots are used as "miswak" chewing sticks for oral hygiene, contains significant amounts of BITC.[4][7]

-

Tropaeolaceae: Nasturtium species, such as Tropaeolum majus, were among the first plants from which glucotropaeolin was isolated.[2]

Biosynthesis of Benzyl Isothiocyanate

The biosynthesis of BITC begins with the amino acid phenylalanine and involves a multi-step enzymatic pathway to form the precursor glucotropaeolin. The final release of BITC is an enzymatic hydrolysis step.

-

Core Glucosinolate Formation: The pathway starts with the conversion of phenylalanine to its corresponding aldoxime, a reaction catalyzed by the cytochrome P450 enzyme CYP79A2.[8]

-

The aldoxime is then converted to a thiohydroximate intermediate.

-

This intermediate is subsequently S-glucosylated by the enzyme UDP-glucose:thiohydroximate S-glucosyltransferase (UGT74B1) to form desulfoglucotropaeolin.[8]

-

Finally, a sulfate group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the desulfo-precursor by the enzyme desulfoglucosinolate sulfotransferase (SOT16), yielding glucotropaeolin (benzyl glucosinolate).[8]

-

Hydrolysis to BITC: Upon tissue disruption, the enzyme myrosinase hydrolyzes the thioglucosidic bond in glucotropaeolin. The resulting unstable aglycone spontaneously rearranges to form the pungent, biologically active Benzyl Isothiocyanate.[2][8]

Caption: Figure 1: Biosynthesis of Benzyl Isothiocyanate (BITC).

Quantitative Analysis of BITC in Plant Sources

The concentration of BITC can vary significantly depending on the plant species, the specific plant part, growing conditions, and the method of extraction and analysis. The following tables summarize quantitative data reported in the literature.

| Plant Species | Plant Part | Extraction/Analysis Method | BITC Concentration | Reference(s) |

| Salvadora persica (Miswak) | Roots | Ethanol Extraction / HPLC | 0.071% w/w | [9] |

| Salvadora persica (Miswak) | Roots | Chloroform Maceration / HPLC | 2.11% - 2.41% | [10] |

| Salvadora persica (Miswak) | Roots | Methanol-Hexane Extraction / GC-MS | 31.60% of extract | [11] |

| Carica papaya (Papaya) | Seeds | Solid Phase Extraction / GC | 141.7 - 342.7 ppm | [12] |

| Carica papaya (Papaya) | Pericarp | Solid Phase Extraction / GC | 23.3 - 45.1 ppm | [12] |

| Carica papaya (Papaya) | Pulp | Solid Phase Extraction / GC | 21.2 - 43.1 ppm | [12] |

| Carica papaya (Papaya) | Milk (Latex) | Solid Phase Extraction / GC | 15.2 - 19.8 ppm | [12] |

Note: It is important to consider that in some plants like garden cress, hydrolysis of glucotropaeolin yields only about 10% BITC, with the remainder forming other compounds like phenyl-acetonitrile and benzyl-thiocyanate.[6]

Methodologies for Isolation and Quantification

Accurate isolation and quantification of the volatile and reactive BITC require carefully selected methodologies.

Experimental Protocols

Protocol 1: Extraction from Salvadora persica (High Yield) [10]

-

Sample Preparation: Use fresh roots of S. persica. Do not dry the sample, as this leads to significant loss of the volatile BITC.[10]

-

Extraction: Macerate 20g of fresh, finely chopped root material in chloroform at room temperature. Repeat the maceration process three times with fresh solvent.

-

Solvent Evaporation: Combine the chloroform extracts and evaporate the solvent under reduced pressure at a low temperature to obtain the crude extract rich in BITC. Note: Chloroform provides a significantly higher yield compared to more polar solvents like ethanol or acetone, which can react with the isothiocyanate group.[10][13]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC) [9][14]

-

Instrumentation: An HPLC system equipped with a UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with acetonitrile and water (1:1, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 190 nm.

-

Procedure: Prepare a standard curve using pure BITC standard in the mobile phase. Dissolve the plant extract in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system. A typical retention time for BITC under these conditions is approximately 9.3 minutes.[9] Quantify the amount of BITC in the sample by comparing the peak area to the standard curve.

Protocol 3: Quantification by Gas Chromatography (GC) [15][16]

-

Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: Rtx column (e.g., 30.0 m × 0.25 mm ID, 25 µm film thickness).

-

Carrier Gas: Helium at a flow rate of approximately 0.74 mL/min.

-

Temperature Program: An appropriate temperature gradient is established (e.g., initial temperature of 60°C, rising at 2.0°C/min to 200°C).

-

Procedure: Prepare a standard curve using pure BITC. Dilute the plant extract in a suitable solvent (e.g., chloroform) and inject it into the GC. Under these conditions, the retention time for BITC is approximately 13.5 minutes.[15][16] Quantify based on the standard curve.

Caption: Figure 2: General Experimental Workflow for BITC Analysis.

Biological Activity and Signaling Pathways

BITC exerts its biological effects by modulating multiple cellular signaling pathways, making it a compound of great interest in drug development.

Anticancer and Pro-apoptotic Pathways

BITC has been shown to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis.[3] Key mechanisms involve the generation of Reactive Oxygen Species (ROS) and the modulation of critical signaling cascades.[17][18]

-

MAPK Pathway: BITC activates all three major mitogen-activated protein kinase (MAPK) family members: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[3] Activation of the stress-related JNK and p38 pathways, in particular, is strongly linked to the induction of apoptosis.[17]

-

PI3K/Akt Pathway: BITC often inhibits the pro-survival PI3K/Akt signaling pathway.[17] Downregulation of this pathway reduces cell survival signals and sensitizes cancer cells to apoptosis.

-

Autophagy and Apoptosis: BITC can induce autophagy, a cellular degradation process, which in turn can trigger apoptosis in cancer cells. This process is often initiated by the BITC-mediated generation of ROS.[17][19]

References

- 1. Benzyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. Glucotropaeolin - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genotoxic effects of benzyl isothiocyanate, a natural chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Benzyl isothiocyanate - American Chemical Society [acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. "Determination of benzyl isothiocyanate in papaya fruit by solid phase " by F. Sheu and Y.-T. Shyu [jfda-online.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Benzyl isothiocyanate suppresses development of thyroid carcinoma by regulating both autophagy and apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Benzyl Isothiocyanate in Biological Matrices using Benzyl Isothiocyanate-d7 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, such as garden cress and nasturtium. It is the product of the enzymatic hydrolysis of its precursor, glucotropaeolin. BITC has garnered significant interest in the scientific community due to its potential chemopreventive and antimicrobial properties. Accurate and precise quantification of BITC and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its mechanism of action.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of small molecules in complex biological samples. The use of a stable isotope-labeled internal standard, such as Benzyl Isothiocyanate-d7 (BITC-d7), is the gold standard for quantitative LC-MS/MS analysis. BITC-d7 has nearly identical physicochemical properties to the unlabeled analyte, ensuring that it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This co-behavior allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results.[1]

This application note provides a detailed protocol for the quantitative analysis of BITC in biological matrices (e.g., plasma, urine) using BITC-d7 as an internal standard with LC-MS/MS.

Signaling Pathway and Metabolism

Benzyl isothiocyanate is metabolized in the body primarily through the mercapturic acid pathway. It first conjugates with glutathione (GSH), which is then sequentially metabolized to cysteinylglycine, cysteine, and finally N-acetylcysteine (NAC) conjugates, which are excreted in the urine.[2][3] Understanding this pathway is essential for studying the bioavailability and disposition of BITC.

Metabolic pathway of Benzyl Isothiocyanate.

Experimental Protocols

This protocol is adapted from the validated method for BITC metabolites by Platz et al. (2013) and incorporates the use of BITC-d7 as an internal standard.[2]

Materials and Reagents

-

Benzyl Isothiocyanate (BITC) standard

-

This compound (BITC-d7) internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (or other biological matrix)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve BITC and BITC-d7 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of BITC by serial dilution of the primary stock solution with methanol:water (1:1, v/v).

-

Internal Standard Working Solution (1 µg/mL): Dilute the BITC-d7 primary stock solution with methanol:water (1:1, v/v) to obtain a final concentration of 1 µg/mL.

Sample Preparation

The following workflow outlines the sample preparation procedure for the extraction of BITC from a biological matrix.

Sample preparation workflow.

-

To 100 µL of the biological sample (e.g., plasma), add 10 µL of the 1 µg/mL BITC-d7 internal standard working solution.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Load the supernatant onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

| LC Parameters | Conditions |

| Column | C18 column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS Parameters | Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

MRM Transitions

The following are the proposed MRM transitions for BITC and BITC-d7. These should be optimized on the specific mass spectrometer being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Benzyl Isothiocyanate (BITC) | 150.0 | 91.1 (Quantifier) | 25 |

| 150.0 | 77.1 (Qualifier) | 35 | |

| This compound (BITC-d7) | 157.1 | 98.1 | 25 |

Data Presentation

The following tables present representative data for a validated LC-MS/MS method for BITC using BITC-d7 as an internal standard.

Calibration Curve

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 500 | 5.950 |

| 1000 | 11.920 |

| Linearity (r²) | > 0.995 |

Precision and Accuracy

| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Precision (%RSD) | Accuracy (%) |

| LLOQ (1 ng/mL) | 1.05 ± 0.12 | 11.4 | 105.0 |

| Low QC (3 ng/mL) | 2.89 ± 0.25 | 8.7 | 96.3 |

| Mid QC (75 ng/mL) | 78.6 ± 4.1 | 5.2 | 104.8 |

| High QC (750 ng/mL) | 735.2 ± 30.1 | 4.1 | 98.0 |

Recovery

| QC Level | Mean Recovery (%) | %RSD (n=3) |

| Low QC | 88.5 | 6.2 |

| Mid QC | 91.2 | 4.5 |

| High QC | 90.1 | 3.8 |

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of benzyl isothiocyanate in biological matrices using this compound as an internal standard by LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the highest level of accuracy and precision, which is essential for reliable pharmacokinetic and metabolic studies of this promising natural compound. The provided experimental details and representative data serve as a valuable resource for researchers in drug development and related scientific fields.

References

sample preparation for Benzyl Isothiocyanate analysis in plasma using Benzyl Isothiocyanate-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl Isothiocyanate (BITC) is a naturally occurring compound found in cruciferous vegetables that has garnered significant interest for its potential chemopreventive and therapeutic properties. Accurate quantification of BITC in biological matrices such as plasma is crucial for pharmacokinetic studies, bioavailability assessments, and clinical trials. This document provides a detailed protocol for the sample preparation and analysis of BITC in plasma using a stable isotope-labeled internal standard, Benzyl Isothiocyanate-d7 (BITC-d7), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of BITC-d7 ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the analytical method. Data is based on typical validation results for similar compounds analyzed by LC-MS/MS.

| Parameter | Expected Value |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% |

| Precision (RSD% at LLOQ, LQC, MQC, HQC) | < 15% (< 20% at LLOQ) |

| Mean Recovery | > 85% |

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the extraction of Benzyl Isothiocyanate from plasma samples.

Materials and Reagents

-

Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Benzyl Isothiocyanate (BITC) analytical standard

-

This compound (BITC-d7) internal standard

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Water, deionized or Milli-Q

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Microcentrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Prepare primary stock solutions of BITC and BITC-d7 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of BITC by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard (IS) Working Solution: Prepare a working solution of BITC-d7 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

-

Calibration Standards and Quality Controls: Spike blank plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations (LQC, MQC, HQC).

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for the extraction of BITC from plasma.

-

Sample Aliquoting: Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the BITC-d7 internal standard working solution to each tube (except for double blanks).

-

Protein Precipitation: Add 300 µL of cold acetonitrile (containing the internal standard for all samples except the blank) to each tube.

-

Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).

-

Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Precursor > Product):

-

BITC: To be optimized based on instrument (e.g., m/z 150.0 > 118.0)

-

BITC-d7: To be optimized based on instrument (e.g., m/z 157.0 > 125.0)

-

-

Collision Energy: To be optimized for each transition.

-

Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific instrument.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for sample preparation and a conceptual representation of the analytical logic.

Caption: Experimental workflow for the extraction of Benzyl Isothiocyanate from plasma.

Caption: Logical relationship for the quantification of Benzyl Isothiocyanate.

Application Notes and Protocols: Benzyl Isothiocyanate in Cancer Cell Line Research

Disclaimer: These application notes and protocols are based on research conducted with Benzyl Isothiocyanate (BITC). No direct studies on the biological effects of Benzyl Isothiocyanate-d7 (BITC-d7) in cancer cell lines were identified. BITC-d7 is chemically and biologically expected to behave similarly to BITC and is often used as an internal standard for the quantification of BITC in analytical studies. The following information is provided as a comprehensive guide to the application of the non-deuterated compound in cancer research.

Introduction

Benzyl Isothiocyanate (BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables that has garnered significant interest for its potent anticancer properties.[1][2] Preclinical studies have extensively demonstrated its efficacy against various cancer types by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2] These notes provide an overview of BITC's applications in cancer cell line research, including its cytotoxic effects, mechanisms of action, and detailed protocols for key in vitro experiments.

Data Presentation: Cytotoxicity of BITC in Various Cancer Cell Lines

The cytotoxic effects of BITC have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Incubation Time (h) | Assay |

| MCF-7 | Breast Cancer | 23.4 | Not Specified | MTT |

| U-87 MG | Malignant Glioma | 15.2 | Not Specified | MTS |

| SCC9 | Oral Squamous Cell Carcinoma | 5 and 25 (Concentrations Used) | 24 and 48 | MTT |

| Rv1 | Prostate Cancer | ~20 | 24, 48, 72 | Not Specified |

| PC3 | Prostate Cancer | ~20 | 24, 48, 72 | Not Specified |

| HCT-116 | Colorectal Cancer | Not Specified | Not Specified | MTT |

| HeLa | Cervical Cancer | Not Specified | Not Specified | Not Specified |

Mechanism of Action: Signaling Pathways Modulated by BITC

BITC exerts its anticancer effects through the modulation of multiple signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

BITC is a potent inducer of apoptosis in cancer cells.[3][4] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), DNA damage, and the activation of caspases.[4]

Modulation of MAPK and PI3K/Akt Signaling

BITC has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are critical for cell survival and proliferation.[5]

Experimental Protocols

The following are detailed protocols for key experiments commonly used to assess the anticancer effects of BITC in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of BITC on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Benzyl Isothiocyanate (BITC)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of BITC in complete culture medium. A stock solution is typically prepared in DMSO.

-

Remove the medium from the wells and add 100 µL of the BITC dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by BITC.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

BITC

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with BITC at the desired concentrations for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

Materials:

-

Cancer cell line of interest

-

BITC

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Bcl-2, caspases, p-ERK, p-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with BITC, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anticancer effects of BITC in a cancer cell line.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcog.com [phcog.com]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

Application of Benzyl Isothiocyanate-d7 in Food Matrix Analysis

Application Note and Protocol

Introduction

Benzyl isothiocyanate (BITC) is a naturally occurring compound found in cruciferous vegetables such as papaya seeds, garden cress, and horseradish. It is known for its potential health benefits, including antimicrobial and chemopreventive properties. Accurate quantification of BITC in food matrices is crucial for nutritional assessment, quality control, and research into its bioactivity. However, the complexity of food matrices can lead to significant analytical challenges, including matrix effects, analyte loss during sample preparation, and variability in instrument response.

The use of a stable isotope-labeled internal standard, such as Benzyl Isothiocyanate-d7 (BITC-d7), in conjunction with mass spectrometry-based methods, offers a robust solution to these challenges. Isotope dilution mass spectrometry (IDMS) is a powerful technique that significantly improves the accuracy and precision of quantification by correcting for variations throughout the analytical process.[1][2] This application note provides a detailed protocol for the analysis of BITC in a food matrix using BITC-d7 as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Principle of the Method

This method utilizes the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound (BITC-d7), which is chemically identical to the analyte (BITC) but has a different mass due to the presence of seven deuterium atoms, is added to the sample at the beginning of the sample preparation process.[3][4] The BITC-d7 serves as an internal standard and co-elutes with the native BITC during chromatographic separation.[5]

By monitoring the characteristic mass-to-charge ratios (m/z) of both the analyte and the internal standard, the ratio of their peak areas can be used to accurately calculate the concentration of BITC in the original sample. This approach effectively compensates for any loss of analyte during extraction and cleanup, as well as for any variations in injection volume and ionization efficiency in the mass spectrometer.[2][6]

Experimental Protocols

Reagents and Materials

-

Benzyl Isothiocyanate (BITC) standard

-

This compound (BITC-d7) internal standard solution (in methanol or acetonitrile)

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

Anhydrous sodium sulfate

-

Food sample (e.g., papaya seeds, cruciferous vegetables)

-

Homogenizer or blender

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Sample Preparation and Extraction

-

Homogenization: Weigh 1-5 g of the food sample and homogenize it with a suitable amount of water. For dry samples like seeds, grinding prior to homogenization is recommended.

-

Internal Standard Spiking: Add a known amount of BITC-d7 internal standard solution to the homogenized sample. The amount should be chosen to be in the mid-range of the expected BITC concentration in the samples.

-

Extraction: Add 10-20 mL of dichloromethane (DCM) to the spiked homogenate. Vortex or shake vigorously for 5-10 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully collect the lower organic layer (DCM) and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

Solid Phase Extraction (SPE) Cleanup (Optional)

For complex matrices, an optional SPE cleanup step can be employed to remove interferences.

-

Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Loading: Load the concentrated extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

-

Elution: Elute the BITC and BITC-d7 with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions for BITC (Analyte): m/z 149 (quantifier), 91, 116 (qualifiers).

-

Ions for BITC-d7 (Internal Standard): m/z 156 (quantifier), 98, 123 (qualifiers).

-

-

Data Presentation

The following table presents illustrative quantitative data for a hypothetical validation of the method for BITC analysis in a food matrix using BITC-d7 as an internal standard.

| Parameter | Result |

| Linearity (Concentration Range) | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/g |

| Limit of Quantification (LOQ) | 0.15 µg/g |

| Recovery (at 1 µg/g) | 95 - 105% |

| Precision (RSD%) | < 10% |

Note: The data presented in this table is for illustrative purposes and represents typical performance characteristics expected from a validated isotope dilution GC-MS method. Actual results may vary depending on the specific matrix and instrumentation.

Visualization of Experimental Workflow

The following diagram illustrates the complete analytical workflow for the determination of Benzyl Isothiocyanate in a food matrix using this compound as an internal standard.

Caption: Workflow for BITC analysis using BITC-d7 internal standard.

Signaling Pathway Diagram (Illustrative)

While not a biological signaling pathway, the logical flow of isotope dilution can be visualized.

Caption: Logical flow of isotope dilution mass spectrometry.

References

- 1. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. texilajournal.com [texilajournal.com]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 5. waters.com [waters.com]

- 6. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Quantification of Benzyl Isothiocyanate in Plant Extracts Using Benzyl Isothiocyanate-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, suchp as those from the Brassicaceae family. It is produced through the enzymatic hydrolysis of its precursor, glucotropaeolin. BITC has garnered significant interest in the scientific community due to its potential chemopreventive and therapeutic properties, attributed to its ability to induce apoptosis and autophagy in cancer cells. Accurate quantification of BITC in plant extracts is crucial for research, development, and quality control of botanical drugs and nutraceuticals. This document provides a detailed protocol for the quantification of BITC in plant extracts using a stable isotope-labeled internal standard, Benzyl Isothiocyanate-d7 (BITC-d7), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Extraction and Hydrolysis

The accurate quantification of BITC from plant material necessitates a carefully controlled extraction and hydrolysis procedure to ensure the complete conversion of the precursor glucosinolate (glucotropaeolin) to BITC.

Materials:

-

Plant tissue (fresh, frozen, or freeze-dried)

-

Liquid nitrogen

-

Methanol

-

Dichloromethane (CH2Cl2)

-

Water (HPLC grade)

-

Myrosinase enzyme preparation

-

This compound (internal standard)

-

Centrifuge

-

Vortex mixer

-

Rotary evaporator

Protocol:

-

Sample Homogenization: Freeze the plant material with liquid nitrogen and grind it into a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation during sample handling.

-

Enzyme Deactivation (Optional): To analyze existing BITC without further enzymatic production, the myrosinase enzyme can be deactivated by boiling the plant material in water or methanol for 5-10 minutes.

-

Extraction of Glucosinolates: To the homogenized plant powder, add a solution of 70% methanol in water. Vortex thoroughly and incubate at 70°C for 30 minutes to extract the glucosinolates. Centrifuge the mixture and collect the supernatant.

-

Enzymatic Hydrolysis: Add myrosinase enzyme to the supernatant containing the extracted glucosinolates. The optimal pH for this reaction is typically between 6 and 7. Incubate the mixture at a controlled temperature, often between 30°C and 50°C, for several hours to facilitate the conversion of glucotropaeolin to BITC.[1]

-

Internal Standard Spiking: After hydrolysis, spike the sample with a known concentration of this compound. The amount of internal standard should be comparable to the expected concentration of the analyte in the sample.

-

Liquid-Liquid Extraction: Extract the BITC and BITC-d7 from the aqueous solution using dichloromethane.[1] Add an equal volume of dichloromethane to the sample, vortex vigorously, and then centrifuge to separate the organic and aqueous layers.

-

Sample Concentration: Carefully collect the organic (lower) layer containing the BITC and BITC-d7. Concentrate the sample to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of acetonitrile and water.

LC-MS/MS Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. APCI may be more suitable for isothiocyanates.[2]

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm) is commonly used.[2]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.[2]

-

Injection Volume: 5-10 µL.

MS/MS Parameters:

-

Ionization Mode: Positive or negative ion mode, to be optimized for BITC and BITC-d7.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both BITC and BITC-d7. The exact m/z values will depend on the ionization mode and adduct formation.

-

Collision Energy and other MS parameters: Optimize these parameters to achieve the best sensitivity and specificity for the analytes.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting calibration curve data and sample quantification results.

Table 1: Calibration Curve for Benzyl Isothiocyanate

| Concentration (ng/mL) | Peak Area (BITC) | Peak Area (BITC-d7) | Peak Area Ratio (BITC/BITC-d7) |

| 1 | |||

| 5 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| 500 | |||

| 1000 |

Table 2: Quantification of Benzyl Isothiocyanate in Plant Extracts

| Sample ID | Plant Species | Tissue | Peak Area Ratio (BITC/BITC-d7) | Calculated Concentration (µg/g of plant material) | % RSD (n=3) |

| Ext-001 | Tropaeolum majus | Leaf | |||

| Ext-002 | Brassica oleracea | Sprout | |||

| Ext-003 | Salvadora persica | Root |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of Benzyl Isothiocyanate.

Benzyl Isothiocyanate Signaling Pathways

Benzyl isothiocyanate has been shown to modulate several key signaling pathways involved in cellular processes like apoptosis, autophagy, and inflammation.

Caption: Key signaling pathways modulated by Benzyl Isothiocyanate.

References

Application Note: Mass Spectrometry Analysis of Benzyl Isothiocyanate-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Benzyl Isothiocyanate-d7 (BITC-d7) using mass spectrometry. Benzyl isothiocyanate, a naturally occurring compound found in cruciferous vegetables, is of significant interest in drug development due to its potential chemopreventive and therapeutic properties. The use of a deuterated internal standard, such as BITC-d7, is crucial for accurate quantification in complex biological matrices. This document outlines the expected fragmentation pattern of BITC-d7, a generalized experimental protocol for its detection, and relevant biological context.

Introduction

Benzyl isothiocyanate (BITC) has demonstrated promising activity in various cancer cell lines and animal models. Its mechanisms of action are thought to involve the induction of apoptosis and the inhibition of cell proliferation. To accurately study its pharmacokinetics, metabolism, and distribution in biological systems, a robust analytical method is required. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variations in sample processing and instrument response in mass spectrometry-based quantification. This note details the mass spectrometric behavior of BITC-d7 and provides a foundational protocol for its analysis.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer, typically using electron ionization (EI) or electrospray ionization (ESI), is predicted to follow pathways characteristic of benzyl compounds and isothiocyanates. The deuterium labeling on the benzyl ring and the methylene group will result in specific mass shifts in the fragment ions compared to the unlabeled compound.

The molecular formula for this compound is C₈D₇NS, with a monoisotopic mass of approximately 156.07 Da.[1][2] The primary fragmentation is expected to involve the cleavage of the benzylic C-C bond and rearrangements of the isothiocyanate group.

Table 1: Predicted m/z Values and Proposed Fragment Structures for this compound

| Predicted m/z | Proposed Fragment Ion | Putative Structure | Notes |

| 156 | [M]⁺ | C₆D₅CD₂NCS⁺ | Molecular Ion |

| 98 | [C₆D₅CD₂]⁺ | Tropylium-d7 ion | Rearrangement and loss of NCS |

| 71 | [CD₂NCS]⁺ | Isothiocyanatomethyl-d2 cation | Cleavage of the C₆D₅-CD₂ bond |

| 62 | [C₅D₅]⁺ | Cyclopentadienyl-d5 cation | Loss of CD₂NCS from the tropylium-d7 ion |

| 58 | [NCS]⁺ | Isothiocyanate radical cation |

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general procedure for the analysis of BITC-d7 in a biological matrix, such as plasma or urine. Optimization of specific parameters may be required for different sample types and instrumentation.

1. Sample Preparation:

-

Protein Precipitation: For plasma samples, a protein precipitation step is typically employed. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions:

-

This compound (Internal Standard): Precursor ion (m/z) 157.1 → Product ion (m/z) 98.1 (Tropylium-d7 ion)

-

Benzyl Isothiocyanate (Analyte): Precursor ion (m/z) 150.0 → Product ion (m/z) 91.1 (Tropylium ion)

-

Experimental Workflow

Caption: Experimental workflow for the quantification of Benzyl Isothiocyanate using a deuterated internal standard.

Biological Signaling Context

Benzyl isothiocyanate has been shown to modulate several key signaling pathways involved in cancer progression. Understanding these pathways is crucial for drug development professionals.

Caption: Simplified signaling pathways modulated by Benzyl Isothiocyanate.

Conclusion

This application note provides a framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and the generalized LC-MS/MS protocol serve as a starting point for method development and validation. The use of a stable isotope-labeled internal standard like BITC-d7 is paramount for achieving accurate and reliable quantification in complex biological samples, which is a critical aspect of preclinical and clinical drug development.

References